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Introduction

Microcin C7 (MccC7) is a potent antimicrobial peptide produced by Escherichia coli, belonging
to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It
exhibits a "Trojan horse" mechanism of action, where the heptapeptide moiety facilitates its
transport into susceptible bacterial cells.[1] Once inside, it is processed to release a toxic, non-
hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting
protein synthesis.[2][3][4] This uniqgue mechanism of action makes MccC7 a promising
candidate for the development of novel antibiotics, particularly against pathogenic Gram-
negative bacteria such as E. coli, Klebsiella, Salmonella, and Shigella.[2] The recombinant
production of MccC7 in E. coli provides a scalable and cost-effective method for obtaining this
peptide for research and preclinical development.

These application notes provide a detailed protocol for the expression and purification of
recombinant Microcin C7.

Data Presentation
Table 1: Summary of Recombinant Microcin C7
Production Parameters
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Parameter Value Reference
Expression Host Escherichia coli MC4100 [2]
Cloning Host Escherichia coli Top10 [2]
) ) pWP40 (containing mcc gene
Expression Plasmid [2]
cluster)

2% Yeast Powder, 0.6%

Fermentation Medium KH2PO4 [2]
Antibiotic Selection 100 pg/mL Ampicillin [2]
Culture Conditions 37°C, 220 rpm, 22 hours [2]
Purification Method Reversed-Phase HPLC [1]
Purity >80% [2]
Estimated Yield ~1-12 mg/L [51[6]
Bioactivity (MIC) Wild-type: 1.56 pg/mL [2]

Experimental Protocols
Cloning of the Microcin C7 Gene Cluster

The biosynthesis of MccC7 requires the entire mccABCDEF gene cluster. This protocol outlines
the cloning of this cluster into a suitable expression vector.

1.1. Materials:

E. coli strain carrying the native MccC7 plasmid (e.g., pMccC7)

High-fidelity DNA polymerase

PCR primers flanking the mccABCDEF gene cluster

Expression vector (e.g., a medium-copy number plasmid)

Restriction enzymes and T4 DNA ligase
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E. coli Top10 competent cells

LB agar plates with appropriate antibiotic selection

1.2. Protocol:

Design PCR primers to amplify the entire ~6.2 kb mccABCDEF gene cluster. Incorporate
restriction sites into the primers that are compatible with the chosen expression vector.

Perform PCR using a high-fidelity DNA polymerase to amplify the mcc gene cluster from the
native MccC7 plasmid.

Purify the PCR product and the expression vector using a suitable Kit.

Digest both the purified PCR product and the expression vector with the selected restriction
enzymes.

Ligate the digested mcc gene cluster into the linearized expression vector using T4 DNA
ligase.

Transform the ligation mixture into competent E. coli Top10 cells.

Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate
overnight at 37°C.

Screen colonies for the correct insert by colony PCR and restriction digestion of purified
plasmid DNA.

Confirm the sequence of the cloned mcc gene cluster by DNA sequencing.

Recombinant Expression of Microcin C7

2.1. Materials:

Confirmed recombinant plasmid containing the mcc gene cluster (e.g., pWP40)

E. coli MC4100 competent cells

Fermentation medium: 2% (w/v) yeast powder, 0.6% (w/v) KH2PO4
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e Ampicillin (100 mg/mL stock)
e 500 mL baffled flasks
2.2. Protocol:

o Transform the recombinant plasmid into E. coli MC4100 competent cells and plate on LB
agar with 100 pg/mL ampicillin.

 Inoculate a single colony into 5 mL of fermentation medium containing 100 pg/mL ampicillin.
 Incubate the starter culture overnight at 37°C with shaking at 220 rpm.

e Inoculate 400 mL of fermentation medium (in a 2 L baffled flask) with the overnight culture to
an initial OD600 of ~0.05.

¢ Incubate the production culture at 37°C with vigorous shaking (220 rpm) for 22-24 hours.
o Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

e The supernatant, which contains the secreted MccC7, should be collected for purification.

Purification of Recombinant Microcin C7

3.1. Materials:

o Cell-free culture supernatant

e 0.22 um sterile filter

o Reversed-Phase HPLC system

e C18 HPLC column

e Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
e Solvent B: 0.1% (v/v) TFA in acetonitrile

e Lyophilizer
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3.2. Protocol:

Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C to
remove any remaining cells and debris.

 Sterile-filter the clarified supernatant through a 0.22 pum filter.
o Equilibrate the C18 HPLC column with 95% Solvent A and 5% Solvent B.
o Load the filtered supernatant onto the column.

o Elute the bound MccC7 using a linear gradient of Solvent B (e.g., 5% to 50% over 40
minutes) at a flow rate of 1 mL/min.

e Monitor the elution profile at 220 nm and 280 nm. MccC7 typically elutes at a specific
acetonitrile concentration.

» Collect the fractions corresponding to the MccC7 peak.

o Confirm the presence and purity of MccC7 in the collected fractions by SDS-PAGE and mass
spectrometry.

Pool the pure fractions and lyophilize to obtain purified MccC7 powder.

Bioactivity Assay: Minimum Inhibitory Concentration
(MIC)

4.1. Materials:

Lyophilized MccC7

Indicator strain: E. coli Yej+rimL—- (hypersensitive to MccC7)

Luria-Bertani (LB) broth

Sterile 96-well microplates

Microplate reader
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4.2. Protocol:

Prepare a stock solution of the purified MccC7 in sterile water.

o Perform a two-fold serial dilution of the MccC7 stock solution in LB broth in a 96-well plate.
The concentration range should typically span from 100 pg/mL to less than 1 pg/mL.

o Grow the indicator strain overnight in LB broth.
 Dilute the overnight culture to a final concentration of 1 x 105 CFU/mL in fresh LB broth.

 Inoculate each well of the 96-well plate (containing the MccC7 dilutions) with the diluted
indicator strain. Include a positive control (bacteria with no MccC7) and a negative control
(broth only).

e Incubate the plate at 37°C for 18-24 hours.

e Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the
lowest concentration of MccC7 that inhibits visible growth of the indicator strain.[2]

Visualizations
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Caption: Experimental workflow for recombinant Microcin C7 production.
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Caption: Mechanism of action for Microcin C7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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